![molecular formula C5H8ClF2N3O B2603668 [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride CAS No. 2503201-83-8](/img/structure/B2603668.png)
[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2503201-83-8 . It has a molecular weight of 199.59 . The IUPAC name for this compound is (1- (2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl)methanol hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7F2N3O.ClH/c6-4(7)1-10-5(2-11)8-3-9-10;/h3-4,11H,1-2H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Catalytic Applications : This compound, particularly in its derivative forms, has been studied for its catalytic properties. For example, a tris(triazolyl)methanol ligand, a derivative, has been shown to form a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition effectively (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009). Similarly, C3-symmetric tris(triazolyl)methanol ligands have been used in synthesis and catalysis due to their modular construction and effectiveness in various metal-mediated reactions (Etayo, Ayats, & Pericàs, 2016).
Corrosion Inhibition : Triazole derivatives, closely related to the compound , have been explored as corrosion inhibitors. For instance, 1,2,3-Triazole derivatives have shown effectiveness in inhibiting corrosion in mild steel in acidic mediums, demonstrating the potential of triazole compounds in protective coatings (2017).
Antimicrobial Activity : The antimicrobial properties of triazole derivatives have been explored in some studies. For example, certain synthesized triazole compounds have demonstrated interesting antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Chaudhari, 2012).
Drug Design and Molecular Structure : The compound's derivatives have been used in drug design due to their stable and E-preferring conformations, making them suitable scaffolds for future pharmaceutical applications (Takahashi et al., 2017).
Chemical Synthesis and Structure Analysis : There's significant interest in synthesizing and analyzing the structure of triazole-based compounds. For example, the synthesis and crystal structure analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol highlights the continuous exploration of triazole derivatives in chemical synthesis (Dong & Huo, 2009).
Mécanisme D'action
While the specific mechanism of action for “[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride” is not available, 1,2,4-triazoles have been found to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Some 1,2,4-triazoles have been found to inhibit DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .
Orientations Futures
The future directions for “[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the broad range of activities exhibited by 1,2,4-triazoles, these compounds could be of interest in the development of new therapeutic agents .
Propriétés
IUPAC Name |
[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O.ClH/c6-4(7)1-10-5(2-11)8-3-9-10;/h3-4,11H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLGONYMZCZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CO)CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2603585.png)
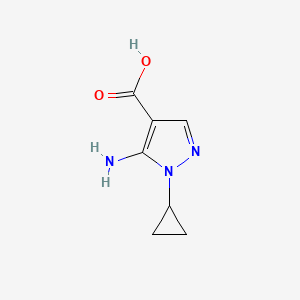
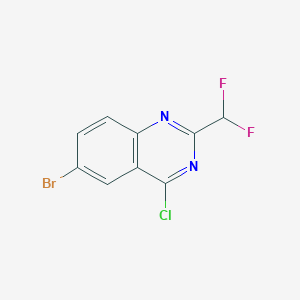
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2603591.png)
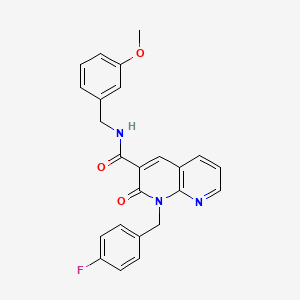
![2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2603593.png)
![2,2-Dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2603594.png)
![1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2603595.png)
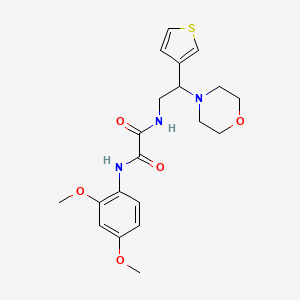
![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2603599.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2603600.png)

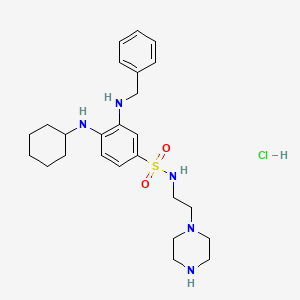
![Ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)
